molecular formula C19H13FN4O B11001866 3-fluoro-N-[2-(pyridin-2-yl)-1H-benzimidazol-6-yl]benzamide

3-fluoro-N-[2-(pyridin-2-yl)-1H-benzimidazol-6-yl]benzamide

Cat. No.: B11001866
M. Wt: 332.3 g/mol
InChI Key: VJHFTJIEKBXPGS-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-(pyridin-2-yl)-1H-benzimidazol-6-yl]benzamide is a synthetic organic compound belonging to the class of benzamides It is characterized by the presence of a fluorine atom, a pyridine ring, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-(pyridin-2-yl)-1H-benzimidazol-6-yl]benzamide typically involves the condensation of 3-fluorobenzoic acid with 2-(pyridin-2-yl)-1H-benzimidazole. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[2-(pyridin-2-yl)-1H-benzimidazol-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

3-fluoro-N-[2-(pyridin-2-yl)-1H-benzimidazol-6-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-(pyridin-2-yl)-1H-benzimidazol-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-[2-(pyridin-2-yl)-1H-benzimidazol-6-yl]benzamide is unique due to its specific structural features, including the presence of a fluorine atom and the combination of pyridine and benzimidazole rings. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H13FN4O

Molecular Weight

332.3 g/mol

IUPAC Name

3-fluoro-N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)benzamide

InChI

InChI=1S/C19H13FN4O/c20-13-5-3-4-12(10-13)19(25)22-14-7-8-15-17(11-14)24-18(23-15)16-6-1-2-9-21-16/h1-11H,(H,22,25)(H,23,24)

InChI Key

VJHFTJIEKBXPGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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